tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a 2-(piperidin-3-yl)ethyl group. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction, where a tert-butyl halide reacts with the piperidine derivative in the presence of a base.
Attachment of the 2-(Piperidin-3-yl)ethyl Group: This step involves the alkylation of the piperidine ring with a 2-(piperidin-3-yl)ethyl halide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and reactors can also help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the tert-butyl group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents on the piperidine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate depends on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The steric bulk of the tert-butyl group can affect the binding affinity and selectivity of the compound, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
Uniqueness
tert-Butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a tert-butyl group and a 2-(piperidin-3-yl)ethyl group on the piperidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.
Properties
CAS No. |
1781841-15-3 |
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Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-piperidin-3-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-5-7-15(13-19)9-8-14-6-4-10-18-12-14/h14-15,18H,4-13H2,1-3H3 |
InChI Key |
OLXHEJNBRXEFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC2CCCNC2 |
Purity |
95 |
Origin of Product |
United States |
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